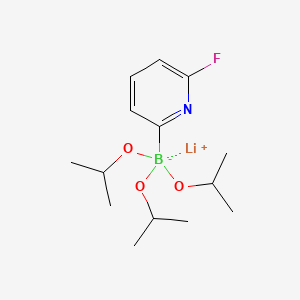
5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261824-93-4 . It has a molecular weight of 284.21 and its IUPAC name is 5-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has a molecular weight of 284.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents . The presence of fluorine atoms in the molecule can enhance the biological activity of the APIs.
Building Block in Medicinal Chemistry
As a benzoic acid building block, this compound can be easily attached to molecule scaffolds through amination reactions . This makes it a valuable tool in the field of medicinal chemistry for the development of new drugs.
Facilitator of Nucleophilic Substitution and Friedel-Craft Acylation
The carboxylic acid group of this compound can be converted to an acyl chloride, which can then undergo nucleophilic substitution and Friedel-Craft acylation . These are fundamental reactions in organic chemistry, widely used in the synthesis of various organic compounds.
Fusion Inhibitor of Influenza A Virus
A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by this compound . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Component in the Synthesis of Anticancer Drugs
This compound is used as a synthetic building block for dibenzoate esters type anticancer drugs . The presence of fluorine atoms in the molecule can enhance the biological activity of the anticancer drugs.
Bradykinin B1 Receptor Antagonists
The benzamide moiety of this compound proved to be a suitable replacement for the aryl ester functionality of biaryl based antagonists . This makes it a valuable tool in the development of bradykinin B1 receptor antagonists.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is the membrane fusion between the virus and the endosome of the host cells . This process is crucial for the entry of certain viruses into host cells.
Mode of Action
The compound acts as a fusion inhibitor. It inhibits the membrane fusion process at a concentration of 0.22 µM . This prevents the virus from entering the host cell, thereby blocking the infection process .
Biochemical Pathways
It’s known that the compound interferes with the viral entry process, which is a critical step in the viral life cycle .
Result of Action
The primary result of the compound’s action is the inhibition of viral entry into host cells. By blocking this critical step, the compound prevents the virus from replicating and spreading .
Propiedades
IUPAC Name |
3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGMAWEYLCBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691165 |
Source


|
| Record name | 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261824-93-4 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)



